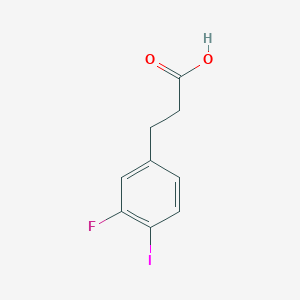

Benzenepropanoic acid, 3-fluoro-4-iodo-

Description

Contextualizing Halogenated Aromatic Carboxylic Acids in Modern Synthetic Strategies

Halogenated aromatic carboxylic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex organic molecules. The presence of halogen substituents on the aromatic ring provides synthetic "handles" for a variety of chemical transformations. For instance, the carbon-halogen bond can be readily functionalized through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The carboxylic acid group, on the other hand, is a highly versatile functional group that can undergo a multitude of reactions. It can be converted into esters, amides, acid chlorides, and other derivatives, providing a gateway to a diverse range of chemical structures. Furthermore, the carboxylic acid moiety can direct the regioselectivity of certain reactions on the aromatic ring. The interplay between the halogen substituents and the carboxylic acid group in compounds like benzenepropanoic acid, 3-fluoro-4-iodo- offers a rich platform for synthetic exploration.

Historical Development of Research on Fluorinated and Iodinated Aromatic Systems

The fields of organofluorine and organoiodine chemistry have distinct and rich histories that have paved the way for the synthesis and study of compounds like benzenepropanoic acid, 3-fluoro-4-iodo-.

The introduction of fluorine into organic molecules has long been a subject of intense research. Early methods were often harsh and limited in scope. However, the development of milder and more selective fluorinating reagents has revolutionized the field. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties, have made fluorinated compounds highly valuable, particularly in medicinal chemistry and materials science.

Similarly, the chemistry of iodinated aromatic compounds has evolved significantly. Initially, direct iodination methods were prevalent. Over time, more sophisticated and regioselective methods have been developed, including the use of organometallic reagents and transition-metal-catalyzed reactions. Aromatic iodides are particularly valued for their high reactivity in cross-coupling reactions, making them key building blocks in the synthesis of complex organic molecules. The Sandmeyer reaction, a classic method for introducing iodine onto an aromatic ring via a diazonium salt intermediate, remains a fundamental tool in this area. chemicalbook.com

Structural Significance of the 3-fluoro-4-iodo-Substitution Pattern on Benzenepropanoic Acid Architectures

The specific arrangement of the fluoro and iodo substituents on the benzenepropanoic acid framework has profound implications for its chemical behavior. The fluorine atom at the 3-position, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the aromatic ring. This can influence the acidity of the carboxylic acid proton and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

The iodine atom at the 4-position is a large and polarizable atom. Its presence introduces a site for facile metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The differential reactivity of the carbon-fluorine and carbon-iodine bonds can be exploited for selective sequential functionalization, allowing for the stepwise construction of complex molecular architectures. For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, enabling selective transformations at the 4-position while leaving the 3-fluoro substituent intact for subsequent manipulations. This differential reactivity is a key strategic element in the design of synthetic routes utilizing such building blocks.

The propanoic acid side chain adds another layer of structural and functional diversity. The flexible three-carbon chain can adopt various conformations, which can be crucial for the biological activity of derivatives. The carboxylic acid group itself provides a handle for further derivatization, such as the formation of amides or esters, which can be used to modulate the physicochemical properties of the molecule, including its solubility and bioavailability.

| Property | 3-(4-Fluorophenyl)propanoic acid nih.govsigmaaldrich.comtcichemicals.com | 3-(3-Iodophenyl)propanoic acid biosynth.com | 3-(4-Iodophenyl)propanoic acid nih.gov | 3-[(3-Fluoro-4-iodophenyl)amino]propanoic Acid accelachem.com |

| Molecular Formula | C9H9FO2 | C9H9IO2 | C9H9IO2 | C9H9FINO2 |

| Molecular Weight ( g/mol ) | 168.16 | 276.07 | 276.07 | 309.08 |

| CAS Number | 459-31-4 | 68034-75-3 | 1643-29-4 | N/A |

| Melting Point (°C) | 86-91 | Not available | Not available | Not available |

| Boiling Point (°C) | Not available | Not available | Not available | Not available |

| XLogP3 | 1.6 | 2.5 | 2.5 | Not available |

This table presents data for structurally related compounds to provide context for the properties of Benzenepropanoic acid, 3-fluoro-4-iodo-. The data is sourced from various chemical databases and supplier information.

Structure

2D Structure

Properties

Molecular Formula |

C9H8FIO2 |

|---|---|

Molecular Weight |

294.06 g/mol |

IUPAC Name |

3-(3-fluoro-4-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H8FIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

InChI Key |

MAPXUYFMYLKVQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzenepropanoic Acid, 3 Fluoro 4 Iodo

Retrosynthetic Analysis and Key Disconnection Strategies for Benzenepropanoic Acid, 3-fluoro-4-iodo-

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.instudysmarter.co.uk For Benzenepropanoic acid, 3-fluoro-4-iodo-, the primary disconnections involve the carbon-carbon bond of the propanoic acid side chain and the carbon-halogen bonds on the aromatic ring.

A logical primary disconnection is at the Cα-Cβ bond of the propanoic acid side chain, which corresponds to reactions like the aldol (B89426) condensation or related enolate alkylations. However, a more robust and common strategy for introducing a propanoic acid side chain onto an aromatic ring is through a Friedel-Crafts acylation followed by reduction, or through cross-coupling reactions.

Considering the substituents, two main retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Halogenation. In this approach, the propanoic acid side chain is attached to a simpler benzene (B151609) derivative first, followed by the sequential, regioselective introduction of the fluorine and iodine atoms. The order of halogenation is critical and dictated by the directing effects of the substituents present at each stage.

Pathway B: Early-stage Halogenation. This strategy involves constructing the 1-fluoro-2-iodobenzene (B1346556) core first, followed by the introduction of the three-carbon side chain. This might involve reactions like a Heck coupling or a Friedel-Crafts reaction on a pre-halogenated aromatic ring.

A key consideration in any retrosynthetic analysis is the use of functional group interconversions (FGI). lkouniv.ac.inox.ac.uk For instance, an amino group can be converted to a fluorine via a Balz-Schiemann reaction, or a boronic acid can be a precursor to an iodine or fluorine atom. rsc.orgorganic-chemistry.org Similarly, the propanoic acid side chain could be derived from the reduction of a cinnamic acid derivative, which in turn can be formed via a Heck or Wittig reaction.

Approaches for the Regioselective Introduction of Fluorine on Aromatic Systems

The introduction of fluorine into aromatic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.com Achieving regioselective fluorination is a significant challenge in synthetic chemistry.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). youtube.com These reagents are highly reactive and require careful handling. A common and more manageable class of electrophilic fluorinating agents are the N-fluoro compounds, such as Selectfluor® (F-TEDA-BF4). libretexts.orgnih.gov

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. In a precursor like 4-iodobenzenepropanoic acid, the propanoic acid group is a deactivating meta-director, while the iodine atom is a deactivating but ortho-, para-director. The outcome of the fluorination would depend on the interplay of these directing effects and the specific reaction conditions.

Recent advancements have shown that direct deoxyfluorination of carboxylic acids to acyl fluorides can be achieved using reagents like Selectfluor in the presence of elemental sulfur. organic-chemistry.orgresearchgate.net While this applies to the carboxyl group itself, it highlights the reactivity of modern fluorinating agents. Another approach involves the fluorination of aryl boronic acids using acetyl hypofluorite, which can proceed with high efficiency. organic-chemistry.org This would require an FGI step to introduce the boronic acid at the desired position.

| Electrophilic Fluorinating Agent | Typical Substrate | Key Features |

| Selectfluor® (F-TEDA-BF4) | Electron-rich aromatics, activated systems | Bench-stable solid, versatile, used in various electrophilic fluorinations. nih.gov |

| Acetyl Hypofluorite (AcOF) | Aryl boronic acids, electron-rich arenes | Highly reactive, often prepared in situ from diluted fluorine gas. organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | Organometallic reagents, enolates | Another common N-F reagent used for electrophilic fluorination. |

This table provides examples of electrophilic fluorinating agents and their typical applications.

Nucleophilic aromatic substitution (SNA_r) is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. rsc.orgnih.gov This typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. acsgcipr.org

Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comacsgcipr.org The reactivity of the fluoride source is highly dependent on the solvent, counter-ion, and the presence of water. rsc.org Anhydrous TBAF, for example, is a highly potent fluorinating agent for halogen exchange (Halex) and fluorodenitration reactions under mild conditions. researchgate.net

For the synthesis of Benzenepropanoic acid, 3-fluoro-4-iodo-, a potential strategy would involve a precursor such as 3-nitro-4-iodobenzenepropanoic acid. The electron-withdrawing nitro group would activate the ring for nucleophilic attack by fluoride, leading to its displacement. The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, is a classic nucleophilic fluorination method that remains widely used. acsgcipr.org

| Fluoride Source | Reaction Type | Common Leaving Group |

| KF, CsF | Halogen Exchange (Halex) | Cl, Br |

| TBAF (anhydrous) | Halex, Fluorodenitration | Cl, NO2 researchgate.net |

| Arenediazonium tetrafluoroborate | Balz-Schiemann Reaction | N2 |

This table summarizes common nucleophilic fluorination methods.

The development of catalytic, enantioselective fluorination reactions is a frontier in organic synthesis. nih.gov While not directly applicable to the aromatic fluorination in the target molecule (which does not create a stereocenter at the fluorine-bearing carbon), the principles are noteworthy. Chiral catalysts can be used to control the stereochemistry of fluorination at aliphatic centers or in reactions where a new chiral center is formed. rsc.org

For instance, chiral phase-transfer catalysts, such as chiral phosphate (B84403) anions, can be used in conjunction with electrophilic fluorinating agents like Selectfluor to achieve enantioselective fluorocyclizations of olefins. pnas.orgcapes.gov.brgoogle.com These catalysts create a chiral environment around the electrophile, enabling facial discrimination on the substrate. pnas.org Similarly, chiral transition-metal complexes, often involving palladium or nickel, have been developed for enantioselective fluorinations. nih.govrsc.org

Strategies for the Regioselective Introduction of Iodine on Aromatic Systems

Iodinated aromatic compounds are valuable synthetic intermediates due to the reactivity of the carbon-iodine bond, which facilitates further transformations like cross-coupling reactions. fiveable.meorgoreview.com

Electrophilic iodination is the most common method for introducing iodine onto an aromatic ring. fiveable.me Unlike other halogens, molecular iodine (I2) is relatively unreactive and typically requires an activating agent or an oxidant to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). orgoreview.com

Common reagents and conditions for electrophilic iodination include:

Iodine with an Oxidizing Agent: A mixture of I2 with an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl2) is frequently used. libretexts.orgorgoreview.com

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid for the iodination of activated or moderately activated aromatic rings. organic-chemistry.org

Iodine Monochloride (ICl): This is a more reactive electrophilic iodinating agent than I2. researchgate.net

Iodination of Deactivated Arenes: For less reactive, electron-poor aromatic rings, stronger electrophilic iodine reagents can be generated from sodium periodate (B1199274) (NaIO4) and I2 or KI in concentrated sulfuric acid. organic-chemistry.org

In the context of synthesizing Benzenepropanoic acid, 3-fluoro-4-iodo-, if one were to start from 3-fluorobenzenepropanoic acid, the regioselectivity of the iodination would be crucial. The propanoic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. Since both substituents would direct the incoming electrophile to the 4-position, this step is expected to proceed with high regioselectivity.

| Iodinating Reagent System | Typical Substrate Type | Notes |

| I2 / HNO3 or H2O2 | Activated and unactivated arenes | Requires an oxidizing agent to generate I+. orgoreview.com |

| N-Iodosuccinimide (NIS) / TFA | Electron-rich arenes | Mild conditions, good for sensitive substrates. organic-chemistry.org |

| I2 / NaIO4 / H2SO4 | Deactivated arenes | Harsher conditions for less reactive rings. organic-chemistry.org |

| 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) | Electron-rich arenes | Can be activated by a disulfide catalyst. organic-chemistry.org |

This table presents various electrophilic iodination systems and their applications.

Directed Ortho-Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. The resulting aryllithium or related organometallic intermediate can then be trapped with an electrophile, in this case, an iodine source, to introduce the iodine atom with high precision.

The carboxylic acid group of benzenepropanoic acid can itself act as a DMG. doaj.orgacs.org Treatment of a suitably protected 3-fluorobenzenepropanoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate deprotonation at the C4 position, which is ortho to the propanoic acid side chain and meta to the fluorine atom. The fluorine atom itself can also act as a weak directing group. The resulting ortho-lithiated species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the desired 3-fluoro-4-iodo-benzenepropanoic acid.

Recent studies have highlighted the use of iridium and palladium catalysts for the directed C-H iodination of benzoic acids, which could be conceptually extended to benzenepropanoic acid derivatives. acs.orgresearchgate.netresearchgate.net For instance, an Ir(III) complex has been shown to catalyze the ortho-iodination of benzoic acids under mild conditions in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, using iodine as the iodinating agent. acs.org Similarly, palladium(II)-catalyzed ortho-iodination of benzoic acids in aqueous media using potassium iodide (KI) as the iodine source has been reported. researchgate.netresearchgate.net These catalytic methods offer advantages over stoichiometric organolithium-based approaches, including milder reaction conditions and improved functional group tolerance.

Table 1: Comparison of Reagents for Directed Ortho-Iodination

| Directing Group Strategy | Reagents | Conditions | Advantages | Key Findings |

|---|---|---|---|---|

| Stoichiometric DoM | s-BuLi/TMEDA, then I₂ | -78 °C to rt | High regioselectivity | Carboxylic acid directs iodination. doaj.org |

| Iridium Catalysis | [Cp*IrI₂]₂, I₂ | HFIP, 60 °C | Mild, base-free | Ir(III)/Ir(V) catalytic cycle proposed. acs.org |

Catalytic Iodination Reactions

Catalytic methods for the iodination of aromatic compounds provide a more atom-economical and often milder alternative to traditional stoichiometric methods. For a substrate like 3-fluorobenzenepropanoic acid, the electronic nature of the aromatic ring—activated by the alkyl side chain but deactivated by the fluorine atom—requires careful selection of the catalytic system.

Organocatalysis has emerged as a powerful tool for electrophilic halogenation. Thiourea-based catalysts, for example, have been successfully employed for the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source. organic-chemistry.org The reaction proceeds through the activation of the iodine source by the catalyst, facilitating electrophilic attack on the aromatic ring. For 3-fluorobenzenepropanoic acid, the position of iodination would be governed by the combined directing effects of the fluoro and propanoic acid groups, with the para-position to the fluorine being electronically favored.

Transition metal catalysis also offers a plethora of options. Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for various aromatic substrates, including those bearing directing groups like amides. nih.gov While direct application to carboxylic acids can be challenging, in situ derivatization to a suitable directing group could enable this transformation. The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is another effective method for the iodination of electron-rich aromatics. researchgate.net The regioselectivity of this reaction is highly dependent on the substrate's electronic and steric properties.

Table 2: Catalytic Iodination Systems

| Catalyst Type | Iodine Source | Key Features | Potential Applicability |

|---|---|---|---|

| Thiourea (Organocatalyst) | DIH | Mild, metal-free | Iodination of activated aromatics. organic-chemistry.org |

| Palladium(II) Acetate | I₂ | Direct C-H functionalization | Requires a suitable directing group. nih.gov |

Sequential Introduction of Fluorine and Iodine Substituents on the Benzenepropanoic Acid Core

A logical synthetic approach to Benzenepropanoic acid, 3-fluoro-4-iodo- involves the sequential introduction of the halogen substituents onto the benzenepropanoic acid core. The order of introduction is crucial, as the directing effects of the substituents will influence the regioselectivity of the subsequent halogenation step.

Starting with commercially available benzenepropanoic acid, an initial fluorination step would likely yield a mixture of ortho, meta, and para isomers, with the para-isomer often being the major product under electrophilic fluorination conditions. However, achieving selective meta-fluorination is challenging. A more viable strategy would be to start with 3-aminobenzenepropanoic acid, which can be converted to the 3-fluoro derivative via a Sandmeyer-type reaction (Balz-Schiemann reaction).

Once 3-fluorobenzenepropanoic acid is obtained, the next step is the introduction of iodine at the 4-position. The fluorine atom is an ortho, para-director, and the propanoic acid side chain is also an ortho, para-director. Therefore, the position para to the fluorine (and ortho to the propanoic acid) is strongly activated towards electrophilic substitution. A variety of iodinating agents can be employed for this transformation, such as iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-iodosuccinimide with an acid catalyst. researchgate.netwikipedia.org The choice of reagent and conditions would need to be optimized to achieve high yield and selectivity, avoiding poly-iodination or side reactions.

An alternative sequence, starting with iodination followed by fluorination, is generally less practical due to the harsher conditions often required for electrophilic fluorination and the potential for ipso-substitution of the iodine atom.

Stereoselective Synthesis of Benzenepropanoic Acid, 3-fluoro-4-iodo- Derivatives

The synthesis of enantiomerically pure derivatives of Benzenepropanoic acid, 3-fluoro-4-iodo-, particularly chiral amino acid analogues like 3-(3-fluoro-4-iodophenyl)alanine, is of significant interest for applications in medicinal chemistry and as probes for biological systems. Achieving stereocontrol requires the use of asymmetric synthesis methodologies.

One established approach is the use of chiral auxiliaries. For instance, a chiral N-acyl-oxazolidinone derived from a readily available amino alcohol can be acylated with 3-fluoro-4-iodophenylacetic acid. Subsequent diastereoselective enolate alkylation or amination can introduce the desired functionality at the alpha-position with high stereocontrol. Cleavage of the chiral auxiliary then affords the enantiomerically enriched product.

Asymmetric catalysis offers a more elegant and atom-economical alternative. The asymmetric hydrogenation of a suitably substituted cinnamic acid derivative is a powerful method for the synthesis of chiral phenylpropanoic acids. For example, a 3-fluoro-4-iodo-cinnamic acid ester could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to yield the desired enantiomer of the target molecule with high enantiomeric excess.

Furthermore, methods for the stereoselective synthesis of β-amino acids can be adapted. illinois.edu For example, the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester bearing the 3-fluoro-4-iodophenyl group, catalyzed by a chiral Lewis acid or organocatalyst, can provide access to chiral β-amino acid derivatives. The synthesis of fluorinated amino acids, in general, is a well-explored field, and many of the developed strategies can be applied to this specific target. nih.govbeilstein-journals.org

Table 3: Approaches to Stereoselective Synthesis

| Method | Key Principle | Example Application | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary | Diastereoselective reaction of a substrate attached to a chiral molecule. | Evans' oxazolidinones. | High diastereoselectivity, requires auxiliary removal. |

| Asymmetric Catalysis | Chiral catalyst induces enantioselectivity in a prochiral substrate. | Asymmetric hydrogenation of a cinnamate. | High enantiomeric excess, high atom economy. |

Green Chemistry Principles in the Development of Synthetic Routes to Benzenepropanoic Acid, 3-fluoro-4-iodo-

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals and pharmaceuticals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of Benzenepropanoic acid, 3-fluoro-4-iodo-, several green chemistry principles can be applied. The use of catalytic methods over stoichiometric reagents is a key aspect. As discussed in section 2.3.3, catalytic iodination avoids the use of large excesses of reagents and often proceeds under milder conditions. The development of recyclable catalysts, such as heterogeneous catalysts or organocatalysts that can be recovered and reused, further enhances the sustainability of the process. nih.govrsc.org

The choice of solvent is another critical factor. Traditional organic solvents often pose environmental and health risks. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is highly desirable. The palladium-catalyzed ortho-iodination of benzoic acids in aqueous media is a prime example of a greener approach. researchgate.netresearchgate.net Solvent-free reaction conditions, where possible, represent an ideal scenario from a green chemistry perspective.

Mechanistic Investigations and Reactivity Studies of Benzenepropanoic Acid, 3 Fluoro 4 Iodo

Electronic Effects of Fluorine and Iodine Substituents on the Aromatic Ring and Propanoic Acid Moiety

The reactivity of the aromatic ring in benzenepropanoic acid, 3-fluoro-4-iodo- is governed by the electronic effects of the fluorine and iodine substituents, as well as the propanoic acid side chain. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. Conversely, it has a weak electron-donating mesomeric effect (+M). In contrast, iodine has a weaker inductive effect and a negligible mesomeric effect. The propanoic acid group is generally considered to be deactivating and meta-directing in electrophilic aromatic substitution reactions.

These electronic influences create a nuanced reactivity profile. The strong -I effect of the fluorine atom, positioned meta to the propanoic acid and ortho to the iodine, significantly polarizes the carbon-fluorine bond and can influence the acidity of the carboxylic acid. The carbon-iodine bond is the most reactive site for oxidative addition in metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine and carbon-carbon bonds. ossila.com The interplay of these effects dictates the regioselectivity and feasibility of various synthetic transformations.

Reaction Pathways Involving the Benzenepropanoic Acid Core

The benzenepropanoic acid core of the molecule offers several potential reaction pathways. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to the corresponding alcohol. These reactions can be used to modify the side chain to introduce different functionalities.

The aromatic ring itself, while generally deactivated by the substituents, can potentially undergo electrophilic substitution, although harsh conditions might be required. The directing effects of the substituents would need to be carefully considered to predict the regiochemical outcome of such reactions. However, the most synthetically valuable reaction pathways for this molecule involve the strategic use of its halogen substituents in cross-coupling and nucleophilic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Iodide Functionality

The carbon-iodine bond is a key functional handle for the construction of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. The higher reactivity of the aryl iodide compared to aryl bromides or chlorides allows for selective transformations. ossila.com

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. researchgate.net For benzenepropanoic acid, 3-fluoro-4-iodo-, the aryl iodide is the expected site of reaction. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position of the benzene (B151609) ring. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 |

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, while the Sonogashira reaction couples aryl halides with terminal alkynes to produce aryl alkynes. nih.gov In both cases, the reaction is anticipated to occur selectively at the carbon-iodine bond of benzenepropanoic acid, 3-fluoro-4-iodo-.

The Heck reaction typically employs a palladium catalyst and a base. The Sonogashira reaction is co-catalyzed by palladium and copper complexes and requires a base. nih.gov These reactions provide valuable routes to extend the carbon framework of the molecule, introducing unsaturated moieties that can be further functionalized.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF |

| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N/piperidine | THF/DMF |

Beyond Suzuki, Heck, and Sonogashira couplings, the aryl iodide functionality of benzenepropanoic acid, 3-fluoro-4-iodo- is amenable to a variety of other palladium and nickel-catalyzed transformations. These can include Buchwald-Hartwig amination for the formation of C-N bonds, cyanation reactions to introduce a nitrile group, and carbonylative couplings. Nickel catalysts are also effective for various cross-coupling reactions and can sometimes offer different reactivity or selectivity profiles compared to palladium. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine-Bearing Position

While the aryl iodide is the primary site for cross-coupling, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atom, along with potential activation by other groups on the ring, can make the carbon to which it is attached susceptible to attack by nucleophiles. ossila.com For SNAr to occur, the ring must be sufficiently electron-deficient, often requiring the presence of strongly electron-withdrawing groups positioned ortho or para to the leaving group. ossila.com In the case of benzenepropanoic acid, 3-fluoro-4-iodo-, the activating effect on the fluorine at the 3-position would depend on the electronic nature of the substituent introduced at the 4-position via cross-coupling. For instance, a strongly electron-withdrawing group at the 4-position would enhance the likelihood of SNAr at the 3-position.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can be converted into a wide range of derivatives. The most common transformations involve esterification and amidation, which proceed through nucleophilic acyl substitution. Additionally, the carboxylic acid moiety can be removed through decarboxylative coupling reactions, enabling the formation of new carbon-carbon bonds.

Esterification: The conversion of Benzenepropanoic acid, 3-fluoro-4-iodo- to its corresponding esters can be readily achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. nih.gov The reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. nih.gov

For instance, the synthesis of methyl 3-(3-fluoro-4-iodophenyl)propanoate can be accomplished by reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. chemicalbook.com

Amidation: The synthesis of amides from Benzenepropanoic acid, 3-fluoro-4-iodo- can be achieved by reacting the carboxylic acid with an amine. researchgate.netorganic-chemistry.org This transformation typically requires the activation of the carboxylic acid to form a more reactive species, as amines are generally less nucleophilic than alcohols. Common methods for amide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine. The Schotten-Baumann reaction, for example, involves the use of an acid chloride in the presence of a base.

The following interactive table summarizes typical conditions for these transformations, based on general laboratory procedures for similar substrates.

| Transformation | Reagents & Conditions | Product | Typical Yield (%) |

| Esterification | Methanol, cat. H₂SO₄, reflux | Methyl 3-(3-fluoro-4-iodophenyl)propanoate | 85-95 |

| Amidation | 1. SOCl₂, reflux 2. Amine, base (e.g., Et₃N) | N-substituted 3-(3-fluoro-4-iodophenyl)propanamide | 70-90 |

Decarboxylative coupling reactions offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, where the carboxylic acid group is extruded as carbon dioxide. These reactions often proceed via radical or organometallic intermediates and can be catalyzed by transition metals like palladium or copper. mdpi.comorganic-chemistry.orglibretexts.org

For Benzenepropanoic acid, 3-fluoro-4-iodo-, while specific examples of decarboxylative coupling are not extensively documented in the literature, the general principles of such reactions can be applied. Palladium-catalyzed decarboxylative cross-coupling reactions, for instance, have been widely used to couple carboxylic acids with aryl halides. mdpi.com In a hypothetical scenario, the 3-fluoro-4-iodophenylpropanoic acid could potentially undergo decarboxylative coupling with another aryl halide in the presence of a palladium catalyst to form a diarylalkane derivative.

Copper-catalyzed decarboxylative borylation, which converts aryl carboxylic acids into arylboronic esters via aryl radical intermediates, presents another potential pathway. organic-chemistry.org These borylated intermediates can then participate in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.

Radical Reactions Involving the Halogen Substituents

The carbon-iodine bond in Benzenepropanoic acid, 3-fluoro-4-iodo- is significantly weaker than the carbon-fluorine bond, making the iodine atom the primary site for radical reactions. The generation of an aryl radical at the C4 position can be initiated through various methods, including photochemical, thermal, or metal-catalyzed processes. wikipedia.orgorganic-chemistry.org

Once formed, this aryl radical can participate in a variety of transformations. For example, in the absence of other trapping agents, it can abstract a hydrogen atom to form 3-(3-fluorophenyl)propanoic acid. More synthetically useful is the participation of this radical in cross-coupling reactions. For instance, a radical-mediated borylation of the aryl iodide can be achieved, providing a route to the corresponding boronic acid or ester. wikipedia.org

Furthermore, the aryl radical can add to unsaturated systems, such as alkenes or alkynes, to form new carbon-carbon bonds. researchgate.net The reactivity of the fluorine substituent under radical conditions is significantly lower and typically requires more forcing conditions for activation.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Benzenepropanoic acid, 3-fluoro-4-iodo-, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are employed to probe the chemical environment of each atom.

¹H NMR Spectroscopy Analysis

The proton (¹H) NMR spectrum of Benzenepropanoic acid, 3-fluoro-4-iodo- is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The integration of these signals would confirm the number of protons in each unique environment.

The aliphatic portion of the molecule, the propanoic acid side chain, is expected to show two characteristic multiplets. The protons on the carbon adjacent to the aromatic ring (α-CH₂) would likely appear as a triplet, while the protons on the carbon adjacent to the carboxyl group (β-CH₂) would also present as a triplet.

The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The proton at the 5-position is anticipated to be a triplet, coupled to the adjacent proton and the fluorine atom. The proton at the 2-position is expected to be a doublet of doublets, coupled to the neighboring proton and the fluorine atom. The proton at the 6-position would likely appear as a doublet. The specific chemical shifts are influenced by the electronic effects of the fluorine and iodine substituents.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (H-2) | 7.20 - 7.40 | dd | J(H-H) = 8.0, J(H-F) = 9.5 |

| Aromatic H (H-5) | 7.00 - 7.20 | t | J(H-H) = 8.0 |

| Aromatic H (H-6) | 7.60 - 7.80 | d | J(H-H) = 8.0 |

| Aliphatic CH₂ (α to ring) | 2.90 - 3.10 | t | J(H-H) = 7.5 |

| Aliphatic CH₂ (β to ring) | 2.60 - 2.80 | t | J(H-H) = 7.5 |

| Carboxylic Acid OH | 10.0 - 12.0 | br s | - |

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopy Analysis

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. For Benzenepropanoic acid, 3-fluoro-4-iodo-, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative fluorine and iodine atoms. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 178 - 182 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H (C-2) | 115 - 120 (d, ²JCF ≈ 22 Hz) |

| Aromatic C-H (C-5) | 130 - 135 |

| Aromatic C-H (C-6) | 140 - 145 |

| Aromatic C-C (C-1) | 142 - 147 (d, ²JCF ≈ 7 Hz) |

| Aliphatic CH₂ (α to ring) | 35 - 40 |

| Aliphatic CH₂ (β to ring) | 30 - 35 |

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Fluorinated Compounds

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. For Benzenepropanoic acid, 3-fluoro-4-iodo-, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will be split by the adjacent protons, appearing as a doublet of doublets, providing further confirmation of its position on the aromatic ring.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and confirm the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the -CH₂-CH₂- system in the propanoic acid side chain and the adjacencies of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the attachment of the propanoic acid side chain to the aromatic ring and for assigning the quaternary carbons, including the carbons bearing the fluoro and iodo substituents.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and molecular formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of Benzenepropanoic acid, 3-fluoro-4-iodo-, which is C₉H₈FIO₂. The calculated exact mass can be compared to the experimentally observed mass to confirm the elemental composition.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M]+ | 309.9553 |

| [M+H]+ | 310.9631 |

| [M+Na]+ | 332.9450 |

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Key predicted fragmentation pathways include the loss of the carboxyl group (-COOH), the ethyl group (-CH₂CH₃), and potentially the iodine atom, leading to characteristic fragment ions that would support the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

A discussion on the application of GC-MS to determine the purity and identify potential components of a sample of Benzenepropanoic acid, 3-fluoro-4-iodo- cannot be provided without access to experimental mass spectral data, including retention times and fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

An analysis of the functional groups present in Benzenepropanoic acid, 3-fluoro-4-iodo- based on its IR spectrum is not feasible without the actual spectrum or a list of characteristic absorption frequencies.

X-ray Crystallography for Solid-State Structural Analysis

Elucidation of the precise three-dimensional arrangement of atoms and molecules in the solid state of Benzenepropanoic acid, 3-fluoro-4-iodo- through X-ray crystallography requires crystallographic data, which is not publicly available.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Chiroptical Methods)

Information regarding the electronic transitions and absorbance properties of Benzenepropanoic acid, 3-fluoro-4-iodo- from UV-Vis spectroscopy, or its stereochemical properties from chiroptical methods, could not be found.

A table of all compound names mentioned in the article is therefore not applicable.

Computational Chemistry and Theoretical Modeling of Benzenepropanoic Acid, 3 Fluoro 4 Iodo

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and non-covalent interactions. nih.govacs.org

For a flexible molecule like Benzenepropanoic acid, 3-fluoro-4-iodo-, MD simulations are crucial for exploring its vast conformational space. nih.gov By simulating the molecule in a solvent, typically water, one can identify the most populated and energetically favorable conformations. oup.com Analysis of the simulation trajectory, particularly the dihedral angles along the propanoic acid side chain, reveals the molecule's preferred shapes in solution. Furthermore, MD can elucidate intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and surrounding water molecules, by calculating radial distribution functions. nih.gov

| Conformer | Dihedral Angle (Cβ-Cα-Cbenzyl (B1604629)-Cring) | Population (%) | Description |

|---|---|---|---|

| 1 | ~60° (gauche) | 45 | A folded conformation often stabilized by intramolecular interactions. |

| 2 | ~180° (anti) | 40 | An extended conformation allowing for maximum solvent exposure. |

| 3 | ~ -60° (gauche) | 15 | An alternative folded conformation. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting and interpreting spectroscopic data. researchgate.netroyalsocietypublishing.org DFT calculations, in particular, are widely used to compute vibrational spectra (Infrared and Raman) with a high degree of accuracy. acs.orgresearchgate.net

Following a geometry optimization, a vibrational frequency analysis is performed on Benzenepropanoic acid, 3-fluoro-4-iodo-. This calculation yields the normal modes of vibration, their corresponding frequencies, and their IR intensities and Raman activities. royalsocietypublishing.org The predicted spectrum provides a theoretical fingerprint of the molecule that can be used to assign peaks in experimental spectra. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity, thereby improving agreement with experimental data. researchgate.net

| Vibrational Mode | Calculated Frequency (B3LYP/6-311G**) | Scaled Frequency | Vibrational Assignment |

|---|---|---|---|

| ν(O-H) | 3755 | 3580 | Carboxylic acid O-H stretch |

| ν(C=O) | 1780 | 1715 | Carbonyl C=O stretch |

| ν(C-F) | 1285 | 1238 | Aryl C-F stretch |

| ν(C-I) | 610 | 588 | Aryl C-I stretch |

Mechanistic Pathway Elucidation through Computational Transition State Analysis

Understanding how chemical reactions occur is a central goal of chemistry, and computational methods provide a powerful lens for viewing these processes. Transition State Theory (TST) is the theoretical framework used to describe reaction rates and mechanisms. numberanalytics.comnumberanalytics.com Computationally, this involves locating the transition state (TS) structure, which corresponds to the maximum energy point along the minimum energy path connecting reactants and products. fiveable.megithub.io The energy of this TS relative to the reactants defines the activation energy, a key determinant of the reaction rate. fiveable.me

For Benzenepropanoic acid, 3-fluoro-4-iodo-, computational transition state analysis can be used to explore various potential reactions, such as its synthesis, degradation, or metabolic transformation. By modeling the potential energy surface, researchers can identify the most plausible reaction pathway, characterize the structure of the short-lived transition state, and calculate the activation barrier, providing a detailed, atomistic understanding of the reaction mechanism. numberanalytics.com

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Acid + Alcohol) | 0.0 |

| Transition State | +15.2 |

| Products (Ester + Water) | -5.4 |

| Activation Energy | 15.2 |

| Reaction Energy | -5.4 |

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to a specific research focus on derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used primarily in drug discovery and materials science to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. fiveable.mersc.orgwikipedia.org

While a QSAR study is not applicable to a single compound, it is a highly relevant computational approach if the research focus were to expand to derivatives of Benzenepropanoic acid, 3-fluoro-4-iodo-. In such a scenario, a library of analogs would be synthesized and tested for a specific activity (e.g., enzyme inhibition). slideshare.net For each analog, a set of molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—would be calculated. ijsdr.org Statistical methods, such as multiple linear regression, are then used to build a model that predicts the activity based on these descriptors. ijsdr.org This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules. fiveable.me

| Derivative Substituent (R) | LogP | Dipole Moment (D) | EHOMO (eV) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| -H (Parent) | 3.1 | 3.45 | -6.85 | 10.5 |

| -OH | 2.8 | 4.10 | -6.70 | 8.2 |

| -NH2 | 2.6 | 4.55 | -6.55 | 5.1 |

| -Cl | 3.6 | 3.20 | -6.95 | 12.8 |

Benzenepropanoic Acid, 3 Fluoro 4 Iodo As a Versatile Organic Building Block in Advanced Synthetic Research

Applications in the Synthesis of Complex Aromatic and Heterocyclic Systems

The disubstituted benzene (B151609) ring of Benzenepropanoic acid, 3-fluoro-4-iodo- serves as a key precursor for the synthesis of more elaborate aromatic and heterocyclic structures. The iodine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the introduction of a wide range of substituents at the 4-position of the benzene ring, including alkyl, aryl, and alkynyl groups.

Furthermore, the fluorine atom can influence the electronic properties of the aromatic ring, potentially directing further electrophilic or nucleophilic aromatic substitution reactions. The propanoic acid side chain can be utilized in intramolecular cyclization reactions to form fused ring systems. For instance, after modification of the iodo- and fluoro-substituents, the carboxylic acid could be induced to react with another part of the molecule to form a new heterocyclic ring, such as a lactone or a lactam, depending on the introduced functionalities. This approach is valuable for generating libraries of compounds with diverse and complex polycyclic frameworks.

Role in the Construction of Multifunctional Organic Molecules

The inherent trifunctionality of Benzenepropanoic acid, 3-fluoro-4-iodo- makes it an ideal starting material for the construction of multifunctional organic molecules. Each functional group—the carboxylic acid, the fluorine atom, and the iodine atom—can be addressed with a high degree of chemical selectivity.

The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, and alcohols, through standard organic transformations. The iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can be a site for nucleophilic aromatic substitution under specific conditions or can be retained to modulate the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability. This orthogonal reactivity allows for a stepwise and controlled diversification of the initial scaffold, leading to the synthesis of molecules with multiple, distinct functional domains. Such multifunctional molecules are of interest in areas like drug discovery, where different parts of the molecule may interact with different biological targets, and in materials science for the development of functional polymers and molecular devices.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing Benzenepropanoic Acid, 3-fluoro-4-iodo-

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. ossila.commdpi.com Benzenepropanoic acid, 3-fluoro-4-iodo- is a prime candidate for use in DOS campaigns due to its multiple points of diversification.

A typical DOS strategy employing this building block could involve a "build/couple/pair" approach. researchgate.netnih.gov In the "build" phase, the carboxylic acid moiety could be modified. In the "couple" phase, the iodine atom could be used in various cross-coupling reactions to introduce a wide array of different fragments. In the "pair" phase, intramolecular reactions could be triggered to generate a variety of different molecular skeletons. For example, the newly introduced fragment could contain a functional group that reacts with the modified carboxylic acid or with the propanoic acid chain itself to form a new ring system. By systematically varying the reagents and reaction conditions at each stage, a large and diverse library of compounds can be synthesized from a single, versatile starting material.

Incorporation into Novel Polymer Architectures and Material Science Research

In the field of material science, the unique properties of fluorinated and iodinated compounds are of significant interest. The incorporation of Benzenepropanoic acid, 3-fluoro-4-iodo- into polymer chains could lead to materials with tailored properties. For example, the fluorine atom can enhance thermal stability and chemical resistance, while the iodine atom can be used as a site for post-polymerization modification.

The carboxylic acid group can be used as a monomer for condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would have the 3-fluoro-4-iodophenyl group as a pendant side chain. This side chain could then be further functionalized via the iodine atom to introduce cross-linking agents, chromophores, or other functional moieties. This approach allows for the creation of functional polymers with precisely controlled architectures and properties, which could find applications in areas such as specialty coatings, membranes, and electronic materials.

Development of New Linkers and Molecular Scaffolds

A molecular scaffold is a core structure upon which other chemical groups can be built. Benzenepropanoic acid, 3-fluoro-4-iodo-, with its defined three-dimensional structure and multiple functional groups, is an excellent candidate for the development of novel molecular scaffolds and linkers.

The rigid phenyl ring provides a stable framework, while the propanoic acid side chain offers a flexible linker arm. The fluoro and iodo substituents provide orthogonal handles for chemical modification. This allows for the systematic exploration of the chemical space around the scaffold, which is a key aspect of modern drug discovery and chemical biology. For instance, derivatives of this scaffold could be used to create bivalent ligands that can simultaneously bind to two different protein targets. The ability to independently modify the different parts of the molecule would allow for the fine-tuning of the linker length and the nature of the binding fragments to optimize biological activity.

Derivatization and Structural Modifications of Benzenepropanoic Acid, 3 Fluoro 4 Iodo

Systematic Chemical Modifications of the Carboxylic Acid Group

The propanoic acid moiety is a primary site for derivatization. Standard organic chemistry transformations can be readily applied to convert the carboxylic acid into other functional groups, thereby altering the molecule's polarity, reactivity, and potential for further conjugation.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions or by using coupling agents. Lipase-catalyzed esterification is also a viable method, particularly for creating medium-chain alkyl esters. google.com This transformation is fundamental for creating prodrugs or modifying the solubility of the parent compound. For instance, reaction with benzyl (B1604629) alcohol in the presence of an acid catalyst yields the benzyl ester. researchgate.net

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with primary or secondary amines. This reaction is typically facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of an amine. youtube.com Alternatively, direct coupling of the acid and amine can be achieved using peptide coupling agents. This reaction introduces a nitrogen atom, which can significantly alter the hydrogen bonding capacity of the molecule.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(3-fluoro-4-iodophenyl)propan-1-ol. This reduction can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to an ester followed by reduction. The resulting alcohol provides a new site for further functionalization, such as etherification or oxidation to an aldehyde. The biosynthesis of 3-phenylpropanol from its corresponding acid has been explored in engineered E. coli, highlighting pathways that could be adapted for biocatalytic approaches. researchgate.net

Table 1: Summary of Carboxylic Acid Modifications This table is interactive. Users can sort columns by clicking on the headers.

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Benzyl alcohol), Acid Catalyst | Ester | google.comresearchgate.net |

| Amidation | Thionyl Chloride, then Amine (R-NH₂) | Amide | youtube.com |

Diversification Strategies at the Fluorine- and Iodine-Substituted Positions

The halogenated benzene (B151609) ring offers significant opportunities for diversification, particularly at the C-4 position bearing the iodine atom. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, especially in metal-catalyzed cross-coupling reactions.

The C-I bond is a key handle for introducing new carbon-carbon or carbon-heteroatom bonds. The reactivity of aryl halides in palladium-catalyzed coupling reactions follows the general trend: I > Br > OTf > Cl. wikipedia.orgyoutube.com This high reactivity makes the iodine at C-4 the prime location for selective modification.

Suzuki-Miyaura Coupling: This powerful reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the formation of a new C-C single bond, connecting the benzene ring to other aryl, heteroaryl, vinyl, or alkyl groups. nih.gov For example, reacting the parent compound with phenylboronic acid would yield a 3-fluoro-4-phenyl derivative.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne. wikipedia.orgresearchgate.net This method is highly efficient for creating C(sp²)-C(sp) bonds under mild conditions and is tolerant of a wide array of functional groups. youtube.comlibretexts.org

Heck-Mizoroki Reaction: This reaction forms a new carbon-carbon double bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. youtube.comnih.gov The reaction typically involves the formation of a substituted alkene, providing a route to stilbene-like structures or other vinyl-substituted derivatives. researchgate.nettechnion.ac.il

In contrast, the carbon-fluorine bond is generally robust and not susceptible to these palladium-catalyzed cross-coupling reactions under standard conditions. Direct nucleophilic aromatic substitution to replace the fluorine atom is also challenging and requires harsh conditions.

Table 2: Diversification at the Iodine-Substituted Position This table is interactive. Users can sort columns by clicking on the headers.

| Coupling Reaction | Reactant Type | Bond Formed | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C-C | Aryl, Vinyl, or Alkyl Substitution | organic-chemistry.orgnih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (triple) | Alkynyl Substitution | wikipedia.orgresearchgate.netlibretexts.org |

Introduction of Additional Functionalities onto the Benzene Ring

Further diversification can be achieved by introducing new substituents onto the aromatic ring via electrophilic aromatic substitution (EAS). The position of substitution is dictated by the combined directing effects of the existing groups: the 3-fluoro, 4-iodo, and 1-propanoyl moieties.

Directing Effects: The fluoro group is an ortho, para-director. researchgate.netresearchgate.net The iodo group is also an ortho, para-director. The alkyl side chain (propanoic acid) is a weak activating group and an ortho, para-director.

Predicted Reactivity: The fluorine atom is considered to have a reactivity rate in EAS similar to that of benzene itself, while the larger halogens like iodine are deactivating. researchgate.net The positions C-2, C-5, and C-6 are available for substitution. Considering the steric hindrance from the adjacent iodo and propanoic acid groups, and the electronic effects, the most likely positions for electrophilic attack are C-2 and C-6.

Potential Reactions: Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation could be employed to introduce nitro, halo, or acyl/alkyl groups, respectively, onto the ring. Direct iodination requires an oxidizing agent to form the active electrophile. masterorganicchemistry.comlibretexts.org

Exploration of Stereochemical Variations in Benzenepropanoic Acid, 3-fluoro-4-iodo- Derivatives

The parent compound, Benzenepropanoic acid, 3-fluoro-4-iodo-, is achiral. However, stereocenters can be introduced in its derivatives, most commonly at the α-carbon (C-2) of the propanoic acid side chain. The synthesis of single enantiomers of such 2-arylpropionic acid derivatives is of significant interest in medicinal chemistry, as biological activity often resides in only one enantiomer. tandfonline.com

Two primary strategies are employed to obtain enantiomerically pure derivatives:

Asymmetric Synthesis: This approach involves building the desired enantiomer directly using chiral starting materials, reagents, or catalysts. A common method is the use of a chiral auxiliary, such as an Evans oxazolidinone, which is temporarily attached to the molecule to direct a subsequent reaction (e.g., alkylation at the α-carbon) to proceed with high diastereoselectivity. tandfonline.comtandfonline.com Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Chiral Resolution: This technique involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) of a derivative. Classical resolution is often achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as (+)- or (-)-mandelic acid or an amino acid like L-proline. onyxipca.comyoutube.com This reaction forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. After separation, the pure enantiomer of the acid is recovered by removing the resolving agent.

Table 3: Comparison of Strategies for Obtaining Chiral Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Directly synthesizes a single enantiomer using chiral control. | High stereoselectivity; avoids loss of 50% of material. | May require complex, multi-step synthesis and expensive catalysts/auxiliaries. | tandfonline.comtandfonline.comacs.org |

Future Research Directions and Unexplored Avenues for Benzenepropanoic Acid, 3 Fluoro 4 Iodo

The unique structural characteristics of Benzenepropanoic acid, 3-fluoro-4-iodo-, namely the presence of a carboxylic acid group, a flexible propanoic acid side chain, and the distinct electronic properties endowed by the fluoro and iodo substituents, position it as a compound of significant interest for future scientific exploration. The interplay between the electron-withdrawing fluorine atom and the large, polarizable iodine atom on the benzene (B151609) ring opens up numerous possibilities for novel chemical transformations and applications. This article explores several promising, yet largely unexplored, research avenues for this specific molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.